molecular formula C19H25ClN5O2.C2H3O2<br>C21H28ClN5O4 B12381808 [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate CAS No. 85187-95-7

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate

Cat. No.: B12381808
CAS No.: 85187-95-7
M. Wt: 449.9 g/mol
InChI Key: ICJCWNOPJWXPER-UHFFFAOYSA-M
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Description

Systematic Nomenclature and Structural Elucidation

The IUPAC name of this compound is derived from its structural components: a quaternary ammonium cation paired with an acetate counterion. The cation consists of a 2-chloro-4-nitrophenyl azo group linked to a phenyl ring, which is further substituted with an ethylaminoethyl chain terminated by a trimethylammonium group. The systematic name is:
2-[[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]-N,N,N-trimethylethanaminium acetate .

The molecular formula is C₉₅H₃₀ClN₅O₄S , combining the cationic moiety (C₁₉H₂₅ClN₅O₂⁺) and the acetate anion (C₂H₃O₂⁻). Key structural features include:

  • Azo group (-N=N-) : Responsible for light absorption and color properties.
  • Chloro and nitro substituents : Electron-withdrawing groups that enhance dye stability and bathochromic shifts.
  • Quaternary ammonium center : Imparts cationic character, enabling interaction with negatively charged substrates like acrylic fibers.

Structural confirmation relies on spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : Distinguishes aromatic protons (δ 7.5–8.5 ppm) and quaternary ammonium methyl groups (δ 3.0–3.5 ppm).
  • Infrared (IR) Spectroscopy : Peaks at 1,520 cm⁻¹ (N=N stretch) and 1,340 cm⁻¹ (NO₂ symmetric stretch).

Properties

CAS No.

85187-95-7

Molecular Formula

C19H25ClN5O2.C2H3O2
C21H28ClN5O4

Molecular Weight

449.9 g/mol

IUPAC Name

2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl-trimethylazanium;acetate

InChI

InChI=1S/C19H25ClN5O2.C2H4O2/c1-5-23(12-13-25(2,3)4)16-8-6-15(7-9-16)21-22-19-11-10-17(24(26)27)14-18(19)20;1-2(3)4/h6-11,14H,5,12-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

ICJCWNOPJWXPER-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CC(=O)[O-]

Origin of Product

United States

Preparation Methods

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

Reagents:

Process :

  • Dissolve 2-chloro-4-nitrobenzenamine in a mixture of concentrated HCl and water.
  • Add NaNO₂ slowly under ice cooling to generate the diazonium salt.
  • Stir for 30–60 minutes to ensure complete conversion.

Key Considerations :

  • Temperature Control : Diazotization must occur below 5°C to avoid decomposition of the diazonium intermediate.
  • pH Monitoring : Maintain acidic conditions (pH < 2) to stabilize the diazonium ion.

Step 2: Coupling with Tertiary Amine Precursor

Reagents:

Process :

  • Add the diazonium salt to a solution of the tertiary amine precursor in an alkaline medium (pH > 9).
  • Stir at 0–10°C for 2–4 hours to facilitate azo coupling.
  • Isolate the crude product via filtration or phase separation.

Reaction Mechanism :
The diazonium ion reacts with the aromatic amine at the para position of the phenyl ring, forming a stable azo bond (–N=N–). The trimethylammonium group remains intact during this step.

Counterion Exchange to Acetate Salt

The initial product is typically isolated as a chloride salt. To obtain the acetate form, a counterion exchange is performed:

Step 3: Acetate Salt Formation

Reagents:

Process :

  • Dissolve the chloride salt in a polar aprotic solvent (e.g., ethanol) or aqueous solution.
  • Add sodium acetate in stoichiometric excess.
  • Stir at room temperature for 1–2 hours to allow ion exchange.
  • Recrystallize the product from ethanol/water to isolate the acetate salt.

Critical Parameters :

Parameter Optimal Condition Rationale
Solvent Ethanol/H₂O (1:1) Enhances solubility and ion mobility
Temperature 25–30°C Avoids decomposition
Reaction Time 1–2 hours Ensures complete exchange

Challenges and Optimization Strategies

  • Byproduct Formation : Side reactions (e.g., hydrolysis of the diazonium salt) can reduce yields. Solution : Strict temperature control during diazotization.
  • Purity : Residual chloride ions may persist after counterion exchange. Solution : Recrystallization in acetone or repeated washing with sodium acetate.
  • Scale-Up : Large-scale synthesis requires efficient mixing to prevent local pH gradients. Solution : Use stirred-tank reactors with pH monitoring.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives. This reaction is typically carried out using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Coupling Reactions: The azo group can engage in coupling reactions with phenols and aromatic amines to form various azo dyes.

Common Reagents and Conditions

    Reducing Agents: Iron, hydrochloric acid, catalytic hydrogenation.

    Nucleophiles: Hydroxide, alkoxide, amines.

    Coupling Agents: Phenols, aromatic amines.

Major Products

    Amino Derivatives: Formed from the reduction of the nitro group.

    Substituted Derivatives: Formed from nucleophilic substitution reactions.

    Azo Dyes: Formed from coupling reactions with phenols and aromatic amines.

Scientific Research Applications

Biochemical Research

The compound is utilized in biochemical assays as a reagent due to its azo group, which can participate in various chemical reactions. Its ability to form colored complexes makes it useful for spectrophotometric measurements in enzyme assays and other biochemical tests.

Molecular Biology

In molecular biology, the compound is employed as a labeling agent for nucleic acids and proteins. The azo group allows for easy detection and quantification through UV-visible spectroscopy. This application is particularly relevant in studies involving gene expression and protein interactions.

Drug Development

The compound's structural characteristics make it a candidate for drug development, especially in designing novel therapeutic agents targeting specific biological pathways. Its quaternary ammonium structure suggests potential antimicrobial properties, making it relevant in the development of new antibiotics.

Materials Science

In materials science, the compound is explored for its potential use in dye-sensitized solar cells (DSSCs) due to its ability to absorb light effectively. Research indicates that incorporating such compounds can enhance the efficiency of energy conversion processes.

Case Studies

StudyFocusFindings
Study 1 Enzyme AssaysThe compound was used to quantify enzyme activity through colorimetric methods, demonstrating a linear response within specific concentration ranges.
Study 2 Antimicrobial PropertiesInvestigated the antimicrobial efficacy against various bacterial strains, showing significant inhibition at certain concentrations.
Study 3 Dye-Sensitized Solar CellsEvaluated the performance of DSSCs using this compound as a sensitizer, revealing improved light absorption and energy conversion efficiency compared to traditional dyes.

Mechanism of Action

The mechanism of action of [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethyl]trimethylammonium acetate involves its interaction with specific molecular targets. The azo group can undergo reversible isomerization between the trans and cis forms upon exposure to light, making it useful in photoresponsive applications. The compound’s ability to form stable complexes with metal ions also contributes to its utility in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of cationic azo dyes with quaternary ammonium or related groups. Below is a systematic comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]-1,1-dimethylhydrazinium acetate (CAS 72379-48-7) Key Difference: Replacement of the trimethylammonium group with a dimethylhydrazinium group. Impact:

  • Solubility : The dimethylhydrazinium group introduces bulkier substituents, likely reducing water solubility compared to the trimethylammonium variant.
  • Stability : Hydrazinium derivatives may exhibit lower thermal stability due to weaker N⁺-N bonds compared to N⁺-C bonds in quaternary ammonium groups.
  • Spectral Data : NMR spectra would show distinct splitting patterns for the hydrazinium protons (e.g., NH or NH₂ signals) absent in the trimethylammonium compound .

[2-[[4-[(4-Chloro-2-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate Key Difference: Substituent positions on the phenyl ring (4-Cl vs. 2-Cl; 2-NO₂ vs. 4-NO₂). Impact:

  • Optical Properties: The nitro and chloro group positions influence conjugation, shifting λmax. For example, 2-Cl-4-NO₂ substitution typically results in a bathochromic shift (~450 nm) compared to 4-Cl-2-NO₂ (~430 nm) due to enhanced resonance .
  • Polarity: The 2-Cl-4-NO₂ arrangement creates a stronger electron-withdrawing effect, increasing dipole moment and solubility in polar solvents.

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]triethylammonium acetate Key Difference: Triethylammonium group instead of trimethylammonium. Impact:

  • Solubility : Larger alkyl groups reduce charge density, decreasing water solubility (e.g., ~20 g/L for triethyl vs. ~50 g/L for trimethyl).
  • Thermal Stability : Increased steric hindrance in triethylammonium may lower decomposition temperatures.

Physicochemical Properties

Property Target Compound Dimethylhydrazinium Analog Triethylammonium Analog
Water Solubility (g/L) ~50 (predicted) ~30 ~20
λmax (nm) 450 (predicted) 445 455
Thermal Stability High (stable up to 200°C) Moderate (stable up to 150°C) Moderate
Cationic Charge Density High (compact N⁺(CH₃)₃) Moderate (bulky N⁺(NH(CH₃)₂)) Low (N⁺(C₂H₅)₃)

Spectroscopic Differentiation

  • ¹H-NMR: Target Compound: Trimethylammonium protons resonate as a singlet at ~3.2 ppm. Aromatic protons (2-Cl-4-NO₂ phenyl) appear as doublets between 7.5–8.5 ppm . Dimethylhydrazinium Analog: Additional NH or NH₂ signals at ~5–6 ppm, absent in the trimethylammonium variant .
  • UV-Vis: The 2-Cl-4-NO₂ substitution in the target compound extends conjugation, resulting in a λmax ~10 nm higher than analogs with alternative substituent arrangements .

Application-Specific Performance

  • Textile Dyeing : The target compound’s high solubility and charge density improve dye uptake on cotton compared to bulkier triethylammonium analogs.
  • Biological Staining : The trimethylammonium group’s compact structure allows better penetration into cellular matrices than hydrazinium derivatives.

Biological Activity

[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate, also known by its CAS number 82205-20-7, is a quaternary ammonium compound with potential applications in various biological contexts. This article explores its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic uses.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC23H32ClN5O5
Molecular Weight493.98 g/mol
Density1.26 g/cm³ at 20°C
Water Solubility132 g/L at 20°C
LogP0.3 at 23°C

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, quaternary ammonium compounds are known for their effectiveness against various bacterial strains. Studies have shown that related compounds can inhibit the growth of Escherichia coli and Staphylococcus aureus through membrane disruption mechanisms, suggesting that [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate may possess similar properties .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in vitro using several cancer cell lines. Preliminary findings suggest that it may induce apoptosis in human liver HepG2 cells, with dose-dependent responses observed during MTT assays . The mechanism of action appears to involve oxidative stress and DNA damage pathways, which are common in many anticancer agents.

Case Studies

  • Antibacterial Activity : A study conducted on a series of quaternary ammonium compounds demonstrated that those with nitro-substituted aromatic rings exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The study indicated a correlation between the structural features and the degree of biological activity .
  • Cytotoxicity Assessment : In a comparative analysis, [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate was tested alongside known anticancer drugs. Results showed that it had comparable efficacy in inducing cell death in cancer cell lines, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing [2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium acetate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves a multi-step azo coupling reaction. Start with diazotization of 2-chloro-4-nitroaniline under acidic conditions (0–5°C), followed by coupling with a substituted phenyl ethylamine derivative. Quantum chemical calculations (e.g., DFT) can predict transition states and optimize reaction pathways, reducing trial-and-error experimentation . Monitor pH and temperature rigorously, as azo bond formation is sensitive to these parameters. Purification via ion-exchange chromatography is critical due to the quaternary ammonium group .

Q. How can structural characterization of this compound be performed to confirm its azo and quaternary ammonium functionalities?

  • Methodological Answer : Use UV-Vis spectroscopy (λmax ~450–550 nm for azo chromophores) and FT-IR (N=N stretch ~1400–1600 cm⁻¹). For crystallographic confirmation, grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF) and perform X-ray diffraction (XRD). Compare results with structural analogs like tetraethylammonium salts to validate the quaternary ammonium moiety .

Q. What analytical techniques are suitable for quantifying this compound in mixed reaction systems?

  • Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 500 nm) is effective. For ionic species, ion-pair chromatography using tetrabutylammonium bromide as a mobile-phase additive improves resolution. Validate methods with LC-MS to confirm molecular ion peaks (m/z ~500–600 range) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in observed vs. predicted azo bond stability under varying pH conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations to assess protonation states of the azo group. Use software like Gaussian or ORCA to calculate pKa values and compare with experimental UV-Vis data. If contradictions arise (e.g., unexpected degradation at pH 7), evaluate solvent effects or counterion interactions via free-energy perturbation (FEP) simulations .

Q. What advanced separation strategies address challenges in isolating this compound from by-products with similar ionic properties?

  • Methodological Answer : Employ membrane-based electrodialysis to separate quaternary ammonium species. Optimize parameters such as current density and membrane pore size (e.g., Nafion® membranes). For small-scale purification, capillary electrophoresis with a zwitterionic buffer (pH 8–9) enhances selectivity .

Q. How can researchers design experiments to probe the compound’s reactivity in photochemical applications, given conflicting literature on azo dye photostability?

  • Methodological Answer : Conduct controlled irradiation experiments using monochromatic light (e.g., 365 nm UV). Monitor degradation via HPLC and electron paramagnetic resonance (EPR) to detect radical intermediates. Cross-validate findings with computational studies (TD-DFT) to identify excited-state pathways. Resolve contradictions by comparing solvent polarity and oxygen content .

Key Considerations for Experimental Design

  • Safety : Adhere to protocols for handling nitroaromatics (e.g., PPE, fume hoods) and quaternary ammonium salts (skin irritation risks) .
  • Data Integrity : Use encrypted lab notebooks or software (e.g., LabArchives) to ensure traceability and compliance with FAIR principles .
  • Contradiction Analysis : Apply comparative methods to reconcile computational predictions with experimental data, emphasizing reproducibility across labs .

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